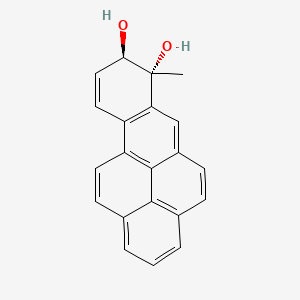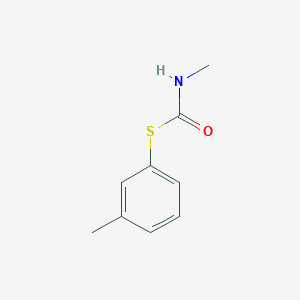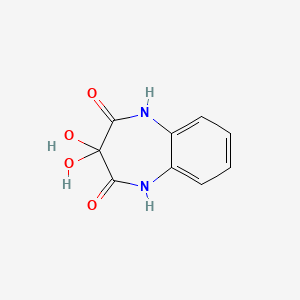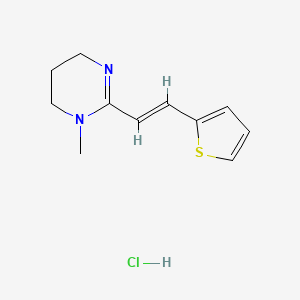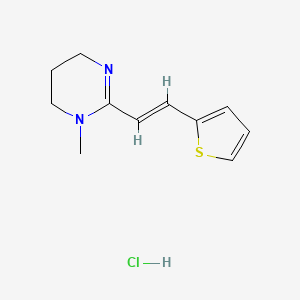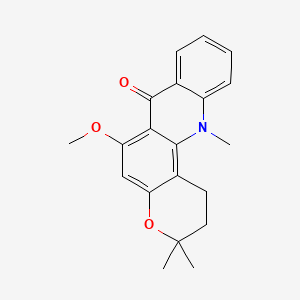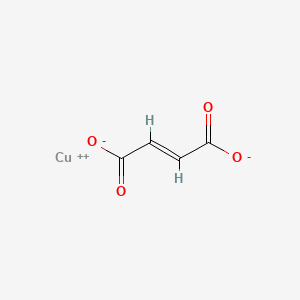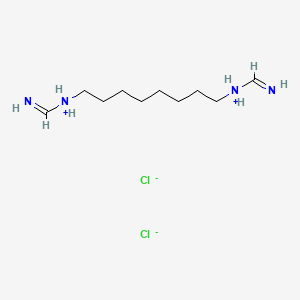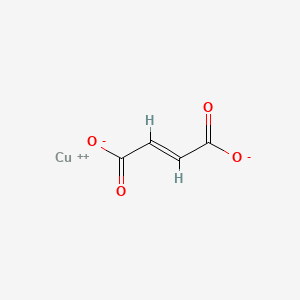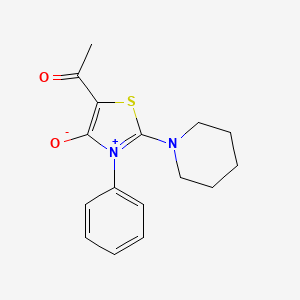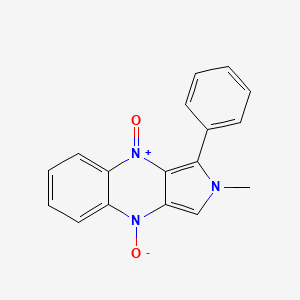
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloquinoxaline core with a methyl group at the 2-position and a phenyl group at the 1-position, along with two oxygen atoms at the 4 and 9 positions.
Preparation Methods
The synthesis of 2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1-phenyl-1H-pyrrole-3-carbaldehyde with o-phenylenediamine in the presence of an oxidizing agent can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoxaline derivatives, while reduction may yield pyrroloquinoxaline derivatives with different substituents.
Scientific Research Applications
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a fluorescent probe for imaging applications due to its photophysical properties. In medicine, it is being investigated for its potential as an anticancer agent, as it has demonstrated cytotoxic activity against certain cancer cell lines. Additionally, it has applications in the industry as a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to DNA or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context. For example, in cancer cells, it may induce apoptosis by activating certain signaling pathways or inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide can be compared with other similar compounds, such as 1H-pyrazolo(3,4-b)quinolines and pyrrolopyrazine derivatives. These compounds share structural similarities and may exhibit similar biological activities. this compound is unique due to its specific substitution pattern and the presence of oxygen atoms at the 4 and 9 positions, which can influence its reactivity and properties. Similar compounds include 1-phenyl-3-methyl-1H-pyrazolo(3,4-b)quinoline and 2-methyl-1H-imidazo(4,5-c)quinoline .
Properties
CAS No. |
77362-16-4 |
|---|---|
Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-methyl-9-oxido-3-phenylpyrrolo[3,4-b]quinoxalin-4-ium 4-oxide |
InChI |
InChI=1S/C17H13N3O2/c1-18-11-15-17(16(18)12-7-3-2-4-8-12)20(22)14-10-6-5-9-13(14)19(15)21/h2-11H,1H3 |
InChI Key |
MAYDOOGBFQXVNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1C3=CC=CC=C3)[N+](=O)C4=CC=CC=C4N2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


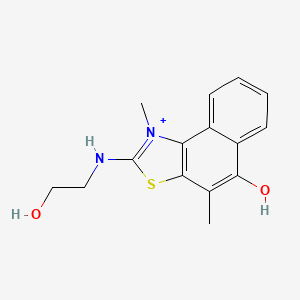
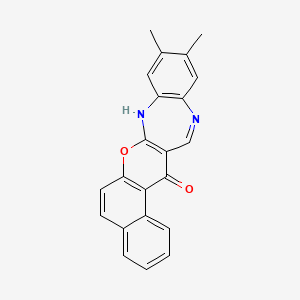
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
